(Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one
Description
This compound belongs to the benzofuran-3(2H)-one class, characterized by a Z-configuration benzylidene substituent at position 2, a hydroxyl group at position 6, and a 4-methylpiperazinylmethyl moiety at position 7.
Propriétés
IUPAC Name |
(2Z)-2-[(3-bromophenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O3/c1-23-7-9-24(10-8-23)13-17-18(25)6-5-16-20(26)19(27-21(16)17)12-14-3-2-4-15(22)11-14/h2-6,11-12,25H,7-10,13H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVINYOPMUQVNI-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)Br)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)Br)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a novel benzofuran derivative that has garnered attention for its potential biological activities. Benzofuran derivatives are known for a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article examines the biological activity of this specific compound through various studies, highlighting its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.
Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit significant anticancer properties. For instance, research indicates that compounds similar to (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases .
Table 1: Cytotoxicity of Benzofuran Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | K562 (Leukemia) | 15 | ROS Generation |
| Compound B | HeLa (Cervical) | 20 | Caspase Activation |
| (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one | K562 | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory effects of benzofuran derivatives have been well-documented. Studies show that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound has been shown to inhibit the NF-kB pathway, which is crucial in the inflammatory response .
Table 2: Inhibition of Pro-inflammatory Cytokines by Benzofuran Derivatives
| Compound | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| Compound A | TNF-alpha (93.8%) | 50 |
| Compound B | IL-6 (85%) | 50 |
| (Z)-2-(3-bromobenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one | TBD | TBD |
Antimicrobial Activity
Benzofuran derivatives have also shown promise as antimicrobial agents. The mechanism often involves the inhibition of bacterial protein synthesis or interference with DNA replication. Although specific data for the compound is limited, related benzofuran compounds have demonstrated effective antibacterial activity against various strains .
Study 1: Apoptotic Induction in K562 Cells
A study investigating the apoptotic effects of similar benzofuran derivatives on K562 leukemia cells revealed a significant increase in caspase activity after treatment with these compounds. The results indicated that the tested compounds induced apoptosis via mitochondrial pathways, characterized by increased ROS production and mitochondrial membrane potential disruption .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of benzofuran derivatives showed that they effectively reduced nitric oxide production in macrophages. This study highlighted the potential of these compounds to serve as therapeutic agents in chronic inflammatory diseases .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
2.1. Structural Variations and Substituent Effects
Key structural differences among analogs lie in the benzylidene substituent, position 6 modifications, and substitutions at position 7. Below is a comparative analysis:
Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives
2.2. Pharmacological and Physicochemical Implications
- Benzylidene Substituents: Bromine Position: Meta-substitution (target compound) balances steric and electronic effects better than ortho () or para () positions. Bromine’s electronegativity may enhance binding affinity in receptor-mediated processes . Fluorine vs.
Position 7 Modifications :
- Piperazine vs. Pyrrolidine : The target’s 4-methylpiperazine (pKa ~7.5) provides stronger basicity and hydrogen-bonding capacity compared to pyrrolidine (pKa ~11.3), enhancing aqueous solubility and bioavailability .
- Hydroxyethyl-Piperazine () : The additional hydroxyl group increases hydrophilicity but may reduce blood-brain barrier penetration compared to the target compound .
Position 6 Substitutions :
- The hydroxy group in the target compound and most analogs supports hydrogen bonding with biological targets. However, the allyloxy group in introduces metabolic liabilities (e.g., oxidative degradation) .
Q & A
Q. What synthetic strategies are commonly employed for constructing the benzofuran-3(2H)-one core in this compound?
The benzofuran-3(2H)-one core is typically synthesized via Knoevenagel condensation , where a benzofuranone reacts with an aldehyde to form the benzylidene derivative. For example, benzofuranone derivatives are prepared by reacting 6-(benzyloxy)benzofuranone with substituted benzaldehydes under basic conditions (e.g., NaH/THF) to yield the desired product . Ultrasound-assisted Knoevenagel condensation using natural deep eutectic solvents (NaDES) can enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields .
Key Steps :
- Base-catalyzed condensation (e.g., NaH, piperidine).
- Solvent optimization (e.g., THF, NaDES).
- Purification via column chromatography or recrystallization.
Q. How is the stereochemistry (Z-configuration) of the benzylidene moiety confirmed?
The Z-configuration is confirmed using:
- X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignment (e.g., (Z)-2-(4-nitrobenzylidene) derivatives ).
- 1H NMR : Coupling constants (J values) between the benzylidene proton and adjacent protons (e.g., J = 7.5–8.1 Hz for Z-isomers) .
- NOESY : Nuclear Overhauser effects between spatially proximate protons .
Q. What analytical techniques are used to characterize this compound?
Standard characterization includes:
Q. How is the biological activity of this compound assessed in preliminary studies?
In vitro assays are used:
- Antimicrobial activity : Broth microdilution assays against pathogens like Mycobacterium tuberculosis (e.g., MIC values ≤10 µg/mL) .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., IC50 values for selectivity indices) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity for this compound?
Advanced optimization strategies include:
- Ultrasound-assisted synthesis : Reduces reaction time (e.g., 18 minutes vs. 24 hours) and improves yields by 15–20% via enhanced mass transfer .
- Green solvents : NaDES (e.g., L-proline-based solvents) replace toxic organic solvents, improving sustainability .
- Catalyst screening : Lewis acids (e.g., ZnCl2) or organocatalysts to enhance regioselectivity .
Example Optimization Table :
| Method | Time | Yield (%) | Solvent | Reference |
|---|---|---|---|---|
| Conventional Knoevenagel | 24 h | 59 | THF | |
| Ultrasound-assisted | 18 min | 74 | NaDES |
Q. What computational methods are used to predict the biological targets of this compound?
Molecular docking and MD simulations identify potential targets:
Q. How do structural modifications (e.g., 3-bromo vs. 4-methylpiperazine) influence bioactivity?
SAR studies reveal:
- 3-Bromo substituent : Enhances lipophilicity and membrane permeability (logP ~3.5) .
- 4-Methylpiperazine : Improves solubility via protonation at physiological pH (pKa ~7.5) and enhances interactions with polar residues .
- Hydroxy groups : Critical for hydrogen bonding with target proteins (e.g., 6-hydroxy in benzofuranone) .
Q. How are stability and degradation profiles evaluated under physiological conditions?
Forced degradation studies assess stability:
- pH variations : Incubation in buffers (pH 1–13) followed by HPLC analysis .
- Oxidative stress : Exposure to H2O2 (3% v/v) to simulate metabolic oxidation .
- Photostability : UV irradiation (λ = 254 nm) to detect photodegradants .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for Z-isomers: How to resolve them?
Q. Conflicting biological How to validate target specificity?
Use knockout models (e.g., M. tuberculosis MtrA-deficient strains) or SPR (surface plasmon resonance) to confirm binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
